1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid
Description
The compound 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid features a piperidine ring substituted at position 3 with a carboxylic acid group and a methyl-linked 4H-1,2,4-triazole moiety. The triazole ring is further substituted with a 2-methylphenyl group at position 2. This structure combines a nitrogen-rich heterocycle (triazole) with a piperidine scaffold, which is common in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-5-2-3-7-14(12)20-11-17-18-15(20)10-19-8-4-6-13(9-19)16(21)22/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYNWBFNZMHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C17H18N6O3S2
- Molecular Weight : 418.5 g/mol
- Chemical Structure : The compound features a piperidine ring and a triazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with triazole intermediates. The methodology often includes refluxing in solvents like DMF or ethanol to achieve high yields. For example, microwave-assisted synthesis has been reported to enhance the yield significantly.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation, such as p53 and Bcl-2. In vitro studies indicated that it increased the levels of pro-apoptotic factors (caspase-3 and PARP) while decreasing anti-apoptotic factors .
- Case Study : In a xenograft model of lung cancer (A549 cells), treatment with this compound resulted in a notable reduction in tumor growth compared to controls, suggesting its potential as an effective therapeutic agent against lung cancer .
Antimicrobial Activity
Several derivatives have also been tested for their antimicrobial properties:
- Efficacy Against Pathogens : The compound exhibited significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. This was attributed to its ability to inhibit bacterial enzyme activity, which is crucial for bacterial survival .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Enzyme Targets : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in the treatment of neurodegenerative diseases and urinary disorders respectively. The IC50 values indicated potent inhibition compared to standard drugs .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares key structural features and inferred properties of the target compound with structurally related analogs:
Key Comparative Insights
Heterocyclic Core Variations :
- The triazole core in the target compound provides three nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the oxazole (one oxygen, one nitrogen) or pyridazine (two nitrogen atoms in a six-membered ring) .
- Pyridazine derivatives (e.g., 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid) exhibit planar aromaticity, which may enhance stacking interactions but reduce conformational flexibility compared to triazoles .
In contrast, cyclohexylmethylthio substituents (e.g., in morpholine analogs) add significant hydrophobicity and sulfur-based reactivity . Carboxylic acid vs. ester: The target compound’s carboxylic acid group at C3 of piperidine enhances water solubility and ionic interactions compared to methyl ester derivatives (e.g., ), which are prone to enzymatic hydrolysis .
Pharmacokinetic Implications :
- The piperidine-3-carboxylic acid scaffold may offer better metabolic stability than morpholine or pyrazole analogs due to reduced susceptibility to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
